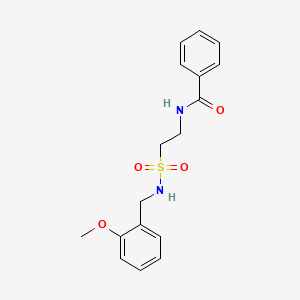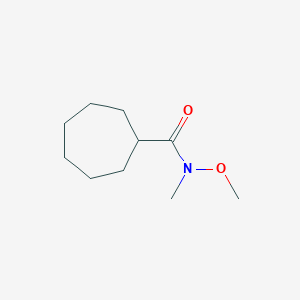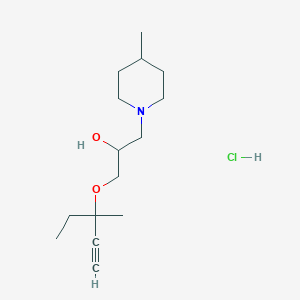
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a complex organic compound that can find applications in various fields, including chemistry and medicine. Its unique structure and properties make it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride typically involves multi-step organic reactions. Starting from basic organic substrates, the compound can be synthesized through a series of reactions such as alkylation, nucleophilic substitution, and protection/deprotection strategies.
Industrial Production Methods
In an industrial setting, the production may involve scaled-up versions of the laboratory procedures, optimized for yield, efficiency, and cost-effectiveness. Key parameters such as reaction temperature, solvent selection, and purification methods are tailored to achieve the highest purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Can be oxidized under appropriate conditions to form various oxidation products.
Reduction: : Can be reduced to yield different reduced forms, altering its chemical properties.
Substitution: : Can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions might include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play crucial roles in determining the outcome.
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can result in hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, potentially leading to new materials or catalysts.
Biology
Biologically, it may be studied for its interactions with proteins, nucleic acids, or other biomolecules, aiding in the development of new biochemical tools or drugs.
Medicine
In medicine, its unique structure might make it a candidate for drug development, possibly exhibiting properties such as receptor binding or enzyme inhibition.
Industry
Industrial applications could include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. Potential targets could include specific enzymes or receptors, leading to a cascade of biochemical events. Understanding these interactions helps elucidate the pathways involved and can guide the design of new compounds with improved efficacy.
Comparison with Similar Compounds
Unique Features
Compared to similar compounds, 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may offer unique advantages in terms of stability, reactivity, or biological activity.
List of Similar Compounds
1-((3-Methylbut-1-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-((3-Methylpent-2-yn-3-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
1-((3-Methylpent-1-yn-2-yl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
Properties
IUPAC Name |
1-(3-methylpent-1-yn-3-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2.ClH/c1-5-15(4,6-2)18-12-14(17)11-16-9-7-13(3)8-10-16;/h1,13-14,17H,6-12H2,2-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSRPQKHMPYDGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)OCC(CN1CCC(CC1)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
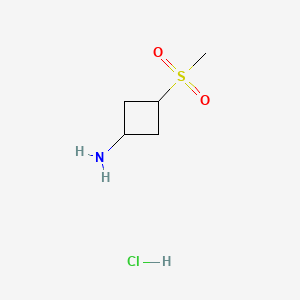
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2365530.png)
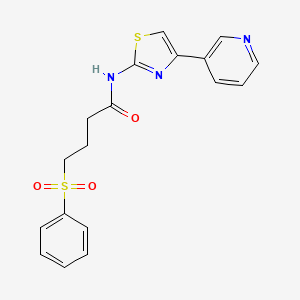
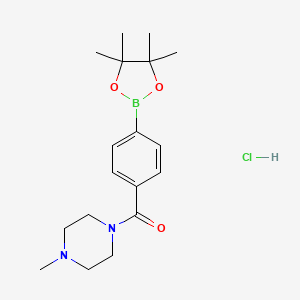
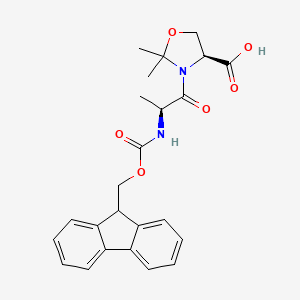
![6-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B2365538.png)
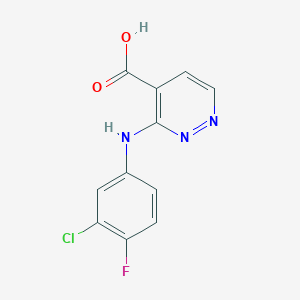

![2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2365541.png)
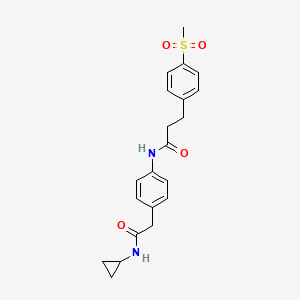
![6-[[4-(4-ethoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2365543.png)
